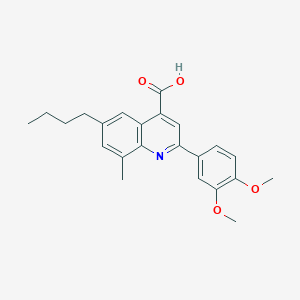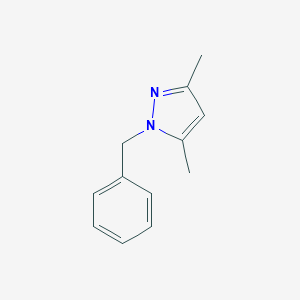
1-Benzyl-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
“1-Benzyl-3,5-dimethyl-1H-pyrazole” is an organic compound with the CAS Number: 1134-81-2 . It has a molecular weight of 186.26 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrazoles, including 1-Benzyl-3,5-dimethyl-1H-pyrazole, can be achieved through several methods. One common method involves the condensation of acetylacetone and hydrazine . Other methods include the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .
Molecular Structure Analysis
The InChI code for 1-Benzyl-3,5-dimethyl-1H-pyrazole is 1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 .
Physical And Chemical Properties Analysis
1-Benzyl-3,5-dimethyl-1H-pyrazole is a liquid . Further physical and chemical properties are not explicitly mentioned in the search results.
Wissenschaftliche Forschungsanwendungen
Versatile Framework in Chemical Industry
Pyrazoles, including 1-Benzyl-3,5-dimethyl-1H-pyrazole, hold a privileged status as versatile frameworks in various sectors of the chemical industry . They serve as a core element in the synthesis of diverse compounds due to their five-membered heterocyclic structure featuring two neighboring nitrogen atoms .
Medicinal Applications
Pyrazoles have been extensively highlighted for their diverse biological activities. They have roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes 1-Benzyl-3,5-dimethyl-1H-pyrazole a potential candidate for medicinal applications.
Agricultural Applications
In addition to their medicinal applications, pyrazoles also find use in the agricultural sector . Their diverse biological activities can be harnessed for the development of new agrochemicals.
Preparation of Pyrazolato Ligated Complexes
1-Benzyl-3,5-dimethyl-1H-pyrazole is a common reagent for the preparation of pyrazolato ligated complexes . These complexes have various applications in coordination chemistry.
Synthesis of Antibacterial Agents
1-Benzyl-3,5-dimethyl-1H-pyrazole can be used to prepare N-1-substituted derivatives having antibacterial activity . This makes it valuable in the fight against bacterial infections.
Synthesis of Condensed Heterocyclic Systems
3 (5)-Aminopyrazoles, which can be derived from 1-Benzyl-3,5-dimethyl-1H-pyrazole, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . These systems have relevance in the pharmaceutical field.
Investigation of Tautomeric Stabilization
1-Benzyl-3,5-dimethyl-1H-pyrazole can be used in the investigation of tautomeric stabilization . This is important in understanding the reactivity of the compound and its potential applications.
Synthesis of Cross-Conjugated Monomeric Betaines
1-Benzyl-3,5-dimethyl-1H-pyrazole reacts with malonic esters to give a family of cross-conjugated monomeric betaines . These betaines have various applications in organic synthesis.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which is a key regulator of many important physiological processes .
Mode of Action
It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which suggests that 1-Benzyl-3,5-dimethyl-1H-pyrazole might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which plays a crucial role in many biochemical pathways.
Result of Action
It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which suggests that 1-Benzyl-3,5-dimethyl-1H-pyrazole might have similar effects.
Action Environment
It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .
Eigenschaften
IUPAC Name |
1-benzyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCXNXMLCDHLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345326 | |
| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,5-dimethyl-1H-pyrazole | |
CAS RN |
1134-81-2 | |
| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these pyrazole derivatives exert their cytotoxic effects on TNBC cells?
A1: Research suggests that certain derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole, specifically those incorporating naphthalene, p-chlorobenzene, o-phenol, and toluene, exhibit promising cytotoxic activity against MDA-MB-231 cells, a model for TNBC []. These compounds appear to induce distinct morphological changes in the cells, indicative of apoptosis (programmed cell death) []. While the exact mechanism remains under investigation, molecular docking studies suggest that some derivatives, like (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one, exhibit strong binding affinity for the active site of AKT2 []. AKT2, a protein kinase involved in cell survival and proliferation, is often overexpressed in TNBC, making it an attractive therapeutic target. Further research is needed to confirm if direct AKT2 inhibition is the primary mechanism of action for these compounds.
Q2: What are the structural characteristics of these promising pyrazole derivatives?
A2: The core structure consists of a 1-benzyl-3,5-dimethyl-1H-pyrazole scaffold. The study focused on modifying this scaffold by adding various substituents at the 4th position of the pyrazole ring via Claisen-Schmidt condensation reactions []. For instance, compound (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, a potent derivative, features a (E)-1-(4-chlorophenyl)prop-2-en-1-one group attached to the core structure []. Characterization of these compounds involved techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing detailed insights into their structures [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


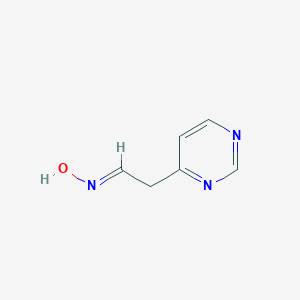
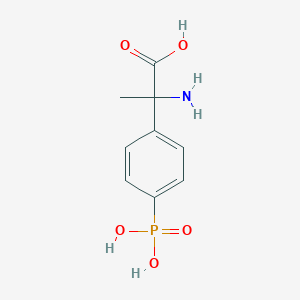
![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)

![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
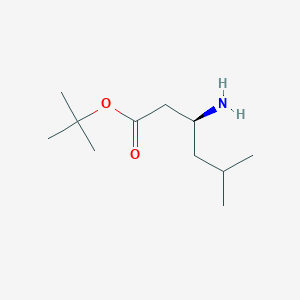
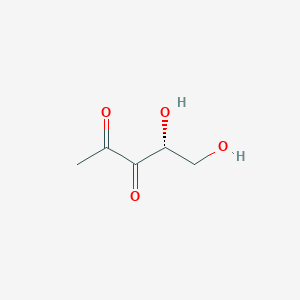
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
